molecular formula C16H12O4 B14942057 8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one

8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one

Cat. No.: B14942057
M. Wt: 268.26 g/mol
InChI Key: BLKFFRACXNUWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one involves several steps. One common method includes the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction leads to the formation of 2-acyl-2,3-dihydro-furo[3,2-h]quinolines, which can be further processed to obtain the desired compound . The reaction conditions typically involve the use of 1,1,3,3-tetramethylguanidine (TMG) in refluxing acetonitrile under an inert atmosphere .

Mechanism of Action

The mechanism of action of 8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one involves its interaction with specific molecular targets. For example, its derivatives inhibit the lipoxygenase enzyme by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of fatty acids . This inhibition can reduce inflammation and other related symptoms.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

8-phenyl-3,8-dihydro-2H-furo[3,4-g][1,4]benzodioxin-6-one

InChI

InChI=1S/C16H12O4/c17-16-12-9-14-13(18-6-7-19-14)8-11(12)15(20-16)10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2

InChI Key

BLKFFRACXNUWCT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(OC(=O)C3=C2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.